molecular formula C20H22F2N4O2S B3030238 (R)-Filanesib CAS No. 885060-08-2

(R)-Filanesib

カタログ番号 B3030238
CAS番号: 885060-08-2
分子量: 420.5
InChIキー: LLXISKGBWFTGEI-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Filanesib, also known as ARRY-520, is a small molecule drug that is currently being studied for its potential use in the treatment of multiple myeloma, a type of cancer that affects the plasma cells in bone marrow. The drug works by targeting and inhibiting kinesin spindle protein (KSP), which is involved in the process of cell division.

科学的研究の応用

Kinesin Spindle Protein Inhibition and Mitotic Arrest

Filanesib (ARRY-520) is a highly selective inhibitor of kinesin spindle protein (KSP), inducing mitotic arrest and subsequent tumor cell death in various cancer types. In a study, its efficacy and safety were evaluated in patients with advanced solid tumors. This Phase 1 study found that Filanesib, administered as a 1-hour intravenous infusion, showed tolerable exposures and evidence of KSP inhibition, with stable disease observed in 18% of patients (LoRusso et al., 2015).

Apoptotic Mechanisms in Multiple Myeloma

Filanesib's effectiveness in inducing apoptosis in myeloma cells was studied, focusing on the role of Bcl-2 family members. The study revealed that Filanesib triggered mitochondrial translocation of several proapoptotic proteins, inducing cell death. It was observed that Bax, a proapoptotic protein, is a key determinant of sensitivity to Filanesib in multiple myeloma cells (Hernández-García et al., 2015).

Enhanced Activity with Pomalidomide and Dexamethasone

Research investigating the synergistic effects of Filanesib combined with pomalidomide and dexamethasone in multiple myeloma highlighted its enhanced activity. This combination showed synergy in vitro, ex vivo, and in vivo, mediated by impairment of mitosis transcriptional control and induction of apoptosis in proliferative cells (Hernández-García et al., 2017).

Combination with Carfilzomib in Refractory Multiple Myeloma

A study explored combining Filanesib with Carfilzomib, a proteasome inhibitor, in patients with refractory multiple myeloma. This combination was found to be safe and tolerable, providing a potential new treatment avenue for patients with multiple myeloma refractory to standard therapies (Shah et al., 2012).

Preclinical Activity in Multiple Myeloma

Filanesib has shown potent preclinical activity against multiple myeloma, with rapid action inducing cell cycle blockade and leading to apoptosis. Its activity depends on the expression of anti-apoptotic protein Mcl-1 and pro-apoptotic proteins Bax and Bak. Moreover, its combination with dexamethasone and IMiDs demonstrated high synergism in animal models (Hernández-García et al., 2014).

Clinical Efficacy in Multiple Myeloma

Filanesib's clinical efficacy in patients with multiple myeloma was highlighted, showing promising results, especially when combined with carfilzomib and pomalidomide. The presence of a biomarker, alpha 1-acid glycoprotein (AAG), was identified as key to determining patients' response to these combinations (Algarín et al., 2019).

Mechanisms of Synergistic Interaction

The mechanisms underlying the synergistic interaction of Filanesib with pomalidomide and dexamethasone were studied, highlighting the concurrent activation of intrinsic and extrinsic pathways of apoptosis. Proteins like NOXA, BIM, BAX, and tBID were identified as central players in this synergistic mechanism (Hernández-García et al., 2015).

Efficacy in Combination with Bortezomib and Dexamethasone

The combination of Filanesib with bortezomib and dexamethasone was studied in patients with relapsed/refractory multiple myeloma. This combination showed safety and encouraging activity, particularly in patients with specific genetic profiles like 1q21 gain and t(11;14) (Pan et al., 2021).

Combination with Pomalidomide and Dexamethasone

A study evaluated the combination of Filanesib with pomalidomide and dexamethasone in relapsed or refractory multiple myeloma patients. This strategy showed significant activity, though with notable hematological toxicity. Importantly, AAG levels were identified as predictive of response (Ocio et al., 2020).

特性

IUPAC Name

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673046
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Filanesib

CAS RN

885060-08-2
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Filanesib
Reactant of Route 2
(R)-Filanesib
Reactant of Route 3
(R)-Filanesib
Reactant of Route 4
(R)-Filanesib
Reactant of Route 5
Reactant of Route 5
(R)-Filanesib
Reactant of Route 6
(R)-Filanesib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。